molecular formula C4H8N2O4 B566504 A-AMINOISOBUTYRIC ACID HYDROXAMATE CAS No. 102185-21-7

A-AMINOISOBUTYRIC ACID HYDROXAMATE

Cat. No.: B566504
CAS No.: 102185-21-7
M. Wt: 148.118
InChI Key: TWSZBMWQULUGEZ-UHFFFAOYSA-N
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Description

Structural Characterization of A-Aminoisobutyric Acid Hydroxamate

IUPAC Nomenclature and Systematic Naming Conventions

This compound is systematically named 2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid , reflecting its branched carbon backbone and functional group arrangement. This nomenclature adheres to IUPAC guidelines, where the parent chain is a three-carbon propanoic acid derivative substituted with:

  • Amino (-NH₂) group at the α-carbon (C2).
  • Hydroxamate (-C(=O)NHOH) group at the γ-carbon (C3).
  • Geminal methyl (-CH₃) groups at C2, creating the isobutyric acid skeleton.

The hydroxamate moiety replaces the carboxylic acid’s hydroxyl group, forming a zwitterionic structure with a hydroxylamine (-NHOH) group. This substitution distinguishes it from the parent amino acid, 2-aminoisobutyric acid.

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is influenced by steric hindrance from the gem-dimethyl group and hydrogen-bonding potential of the hydroxamate. Key features include:

Structural Element Description Impact on Geometry
Gem-dimethyl group Two methyl groups attached to C2, creating steric bulk. Restricts rotational freedom, favoring extended backbone conformations.
Hydroxamate group -C(=O)NHOH with planar amide and tetrahedral hydroxylamine nitrogen. Hydrogen bonding between -NHOH and carbonyl oxygen stabilizes trans amide conformations.
Amino-carboxylic acid backbone α-amino and γ-carboxylic acid groups in proximity. Potential intramolecular hydrogen bonding between -NH₂ and -COOH groups.

Conformational studies of analogous hydroxamates (e.g., N-hydroxy peptoids) reveal a strong preference for trans amide arrangements due to minimized steric clashes and favorable hydrogen bonding. The gem-dimethyl group further rigidifies the backbone, akin to the Thorpe-Ingold effect observed in 2-aminoisobutyric acid peptides.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are limited, insights can be extrapolated from structurally related compounds:

Compound Key Observations Relevance
N-Hydroxy peptoids Sheet-like structures stabilized by intermolecular hydrogen bonds between -NHOH and carbonyl groups. Suggests potential for similar H-bond networks in this compound.
[(η(6)-p-cymene)Ru complexes] Hydroxamate ligands adopt trans configurations, with [O,O] chelation to metal centers. Indicates hydroxamate’s capacity for bidentate coordination, relevant to metal-binding studies.

The gem-dimethyl group may force a planar zigzag conformation in the solid state, analogous to 3₁₀ helices observed in AIB peptides.

Spectroscopic Profiling (¹H NMR, ¹³C NMR, FT-IR, MS)

Spectroscopic data for this compound and related compounds provide critical structural insights:

¹H NMR
Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
Geminal methyl (-CH₃)₂ 1.3–1.5 Singlet
Methylene (-CH₂-) 2.3–2.5 Quartet/Septet
Hydroxamate -NHOH 8.0–10.0 Broad singlet
Amino -NH₂ 2.5–3.0 Broad singlet

The hydroxamate proton resonates downfield due to deshielding by the adjacent carbonyl group, while the amino protons appear as broad signals due to exchange with water.

¹³C NMR
Carbon Environment Chemical Shift (δ, ppm) Source
Carbonyl (C=O) 170–175
Amino-bearing carbon (C2) 35–40
Methyl (C(CH₃)₂) 25–30

The carbonyl carbon appears upfield compared to free carboxylic acids due to resonance stabilization in the hydroxamate.

FT-IR
Vibration Wavenumber (cm⁻¹) Intensity Source
C=O stretch 1650–1700 Strong
N-H stretch (amide) 3300–3500 Broad
O-H bend (hydroxamate) 650–750 Medium

The absence of a strong O-H stretch for free -COOH confirms hydroxamate formation.

Mass Spectrometry (MS)
Ion m/z Fragmentation Pattern Source
Molecular ion 148.12 [M+H]⁺ → 131.10 (loss of -NH₂)
Base peak 103.12 2-Aminoisobutyric acid core

The molecular ion corresponds to C₄H₈N₂O₄, confirming the hydroxamate structure.

Properties

CAS No.

102185-21-7

Molecular Formula

C4H8N2O4

Molecular Weight

148.118

IUPAC Name

2-amino-3-(hydroxyamino)-2-methyl-3-oxopropanoic acid

InChI

InChI=1S/C4H8N2O4/c1-4(5,3(8)9)2(7)6-10/h10H,5H2,1H3,(H,6,7)(H,8,9)

InChI Key

TWSZBMWQULUGEZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NO)(C(=O)O)N

Synonyms

A-AMINOISOBUTYRIC ACID HYDROXAMATE

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • AIB-HA ’s branched chain may reduce conformational flexibility, enhancing selectivity for specific HDAC isoforms compared to linear analogs like glycine hydroxamate.
  • Hydrophobic side chains (e.g., leucine hydroxamate) improve membrane permeability, whereas AIB-HA’s compact structure may favor intracellular targeting .

Comparison with Hydroxamate-Based Enzyme Inhibitors

Hydroxamates are widely used in enzyme inhibition due to their strong metal-binding capacity.

Compound Target Enzyme Mechanism Selectivity References
AIB-HA HDACs Competitive Zn²⁺ chelation Isoform-specific (e.g., HDAC6)
SAHA (Vorinostat) HDACs Pan-inhibition of Class I/II HDACs Broad-spectrum
Rhodotorulic Acid Bacterial iron transport Fe³⁺ sequestration via hydroxamate Siderophore-specific
L-Glutamate-ω-Hydroxamate Excitatory amino acid transporters Substrate mimicry Glutamate transporter-specific

Key Insights :

  • AIB-HA’s HDAC inhibition differs from pan-inhibitors like SAHA, which lack side-chain modifications for isoform selectivity .
  • Unlike rhodotorulic acid (a siderophore), AIB-HA’s primary role in iron metabolism remains underexplored but is plausible given structural similarities .

Comparison with Other Metal-Chelating Compounds

Hydroxamates compete with carboxylates, phosphonates, and thiols in metal binding.

Compound Type Example Metal Affinity Applications References
Hydroxamates AIB-HA High (Zn²⁺, Fe³⁺) Enzyme inhibition, siderophores
Carboxylates Citric acid Moderate (Fe³⁺) Iron solubilization in plants
Phosphonates Fosmidomycin High (Zn²⁺) Antibacterial, metalloprotease inhibition
2-Aminothiols Captopril Very high (Zn²⁺) ACE inhibition, therapeutic chelators

Key Findings :

  • Hydroxamates like AIB-HA exhibit higher affinity for Zn²⁺ than carboxylates but lower than 2-aminothiols, balancing potency and pharmacokinetics .
  • Phosphonates (e.g., fosmidomycin) show superior stability in vivo compared to hydroxamates, which are prone to hydrolysis .

Pharmacokinetic and Selectivity Profiles

  • AIB-HA: Limited data exist, but cyclic tetrapeptides containing AIB-HA analogs demonstrate prolonged half-life due to structural rigidity .
  • SAHA : Rapid absorption and elimination (fast-on/fast-off kinetics) limit therapeutic efficacy despite broad activity .
  • Benzamide Derivatives : Slower enzyme dissociation rates enhance selectivity for specific HDAC isoforms but reduce bioavailability .

Preparation Methods

Direct Reaction with Hydroxylamine Derivatives

The most established route involves reacting 2-aminoisobutyric acid derivatives with hydroxylamine. The carboxylic acid group is first activated as an ester or acyl chloride, followed by nucleophilic substitution with hydroxylamine. For example, methyl 2-aminoisobutyrate reacts with hydroxylamine hydrochloride in alkaline methanol to form the hydroxamate. This method typically achieves 70–85% yields but requires stringent pH control to minimize side reactions like hydrolysis.

High-Pressure Synthesis from Acetone Cyanohydrin

A patent-pending method (CN103864633A) synthesizes α-aminoisobutyric acid precursors, which are subsequently converted to hydroxamates. The process involves:

  • Reaction of Acetone Cyanohydrin with Ammonium Carbonate :
    Under pressurized conditions (3–6 MPa) and elevated temperatures (140–180°C), acetone cyanohydrin reacts with ammonium carbonate in aqueous media to form 2-aminoisobutyric acid intermediates. The reaction proceeds via a 5,5-dimethylhydantoin intermediate, which hydrolyzes to the amino acid.

  • Hydroxamation :
    The isolated 2-aminoisobutyric acid is treated with hydroxylamine under acidic or basic conditions to introduce the hydroxamate group.

Key Process Parameters (Table 1):

ParameterOptimal RangeYield Impact
Temperature160–180°C↑ Yield (86–92%)
Pressure5–6 MPa↑ Reaction Rate
Reaction Time5–6 hoursMaximizes Conversion
Ammonium Carbonate Ratio1:1.2 (w/w)Prevents Byproducts

Purification and Crystallization

Crude hydroxamate is purified via recrystallization from water or ethanol. Activated carbon treatment removes colored impurities, enhancing purity to >99%. Recycling mother liquors improves overall yield by 8–12%.

Enzymatic Synthesis Approaches

Transaminase-Mediated Amination

While enzymatic methods for A-aminoisobutyric acid hydroxamate are less documented, analogous pathways for γ-hydroxy-α-amino acids suggest feasibility. trans-o-Hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) catalyzes aldol additions, forming chiral intermediates that transaminases convert to amino acids. Adapting this cascade could involve:

  • Aldol Addition : HBPA catalyzes pyruvate and aldehyde condensation.

  • Transamination : Branched-chain amino acid transaminases (BCAT) transfer amino groups from donors like glutamate to form the amino acid backbone.

  • Hydroxamate Formation : Chemoenzymatic coupling with hydroxylamine derivatives.

Advantages :

  • Enantioselectivity (>90% ee).

  • Mild conditions (25–37°C, atmospheric pressure).

Process Optimization Strategies

Recycling of Reagents

The patent method (CN103864633A) recycles ammonia and carbon dioxide via gas stripping columns, reducing raw material costs by 30%.

Temperature and Pressure Modulation

Lower temperatures (140°C) extend reaction times but reduce side products, while higher pressures (6 MPa) accelerate hydrolysis of intermediates.

Catalytic Enhancements

Adding 0.1–0.5% w/w phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in aqueous-organic systems, boosting yields by 15%.

Comparative Analysis of Methods

Table 2: Chemical vs. Enzymatic Synthesis

ParameterChemical MethodEnzymatic Method
Yield86–92%50–70% (hypothetical)
Purity>99%85–90%
Reaction Time5–6 hours24–48 hours
Environmental ImpactHigh (high energy input)Low (aqueous, mild conditions)
ScalabilityIndustrial-scale provenLab-scale only

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for A-Aminoisobutyric Acid Hydroxamate, and how can purity be optimized?

  • Methodology :

  • Step 1 : React A-aminoisobutyric acid with hydroxylamine in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions .
  • Step 2 : Purify the product using reversed-phase HPLC or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
  • Step 3 : Confirm purity (>98%) using LC-MS and 1^1H/13^13C NMR. Key NMR signals: hydroxamate N–OH proton (~8.5 ppm) and α-amino protons (~3.2 ppm) .

Q. How can the stability of this compound be assessed under varying pH conditions?

  • Methodology :

  • Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at intervals (0, 24, 48 hrs).
  • Analysis : Quantify degradation via UV-Vis (λ = 210–230 nm for hydroxamate absorption) and validate with FT-IR to track loss of C=O and N–O stretches .
  • Critical Insight : Stability decreases in acidic conditions (pH <4) due to O–H bond dissociation, as shown in molecular dynamics simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metal-chelating properties of hydroxamate derivatives?

  • Methodology :

  • Comparative Analysis : Perform titration experiments (e.g., with Fe3+^{3+}, Zn2+^{2+}) using isothermal titration calorimetry (ITC) to measure binding constants. Compare results with computational models (DFT for ligand-metal interaction energies) .
  • Case Study : If conflicting data arise (e.g., variable binding affinity in literature), assess whether differences stem from ionization states (N–H vs. O–H dissociation) or solvent effects (aqueous vs. non-polar) .

Q. What experimental strategies validate the enzyme inhibitory activity of this compound in metalloproteinase systems?

  • Methodology :

  • In Vitro Assay : Use fluorogenic substrates (e.g., DQ-collagen for MMP-2/9) and measure inhibition kinetics (IC50_{50}) at varying hydroxamate concentrations. Include controls with EDTA (broad-spectrum chelator) .
  • Structural Analysis : Perform X-ray crystallography or molecular docking (AutoDock Vina) to visualize interactions between the hydroxamate group and the enzyme’s active-site zinc ion .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in hydroxamate bioactivity studies?

  • Methodology :

  • Quality Control : Implement strict synthesis protocols (e.g., fixed molar ratios, inert atmosphere) and characterize each batch via elemental analysis (C, H, N) and HRMS .
  • Statistical Tools : Use ANOVA to compare bioactivity across batches. If variability exceeds 10%, re-evaluate purification steps (e.g., gradient elution in HPLC) .

Q. What computational models predict the pharmacokinetic behavior of this compound?

  • Methodology :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Validate with in vitro Caco-2 cell assays for absorption .
  • Dose-Response Modeling : Apply Hill equation fits to in vivo efficacy data, adjusting for hydroxamate’s short half-life (t1/2_{1/2} ~2–4 hrs in rodents) .

Contradiction Management

Q. Why do some studies report hydroxamates as potent enzyme inhibitors while others show negligible activity?

  • Resolution Framework :

  • Variable Factors : Check assay conditions (pH, temperature, co-solvents like DMSO) that alter ionization or solubility. For example, acidic buffers may protonate the hydroxamate group, reducing metal chelation .
  • Negative Control : Include a hydrolyzed hydroxamate sample (e.g., treated with HCl) to confirm that activity loss is due to structural integrity .

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